p-Tolyl salicylate
Overview
Description
Synthesis Analysis
The synthesis of salicylate derivatives, including p-Tolyl salicylate, often involves refluxing equimolar amounts of specific phenyl compounds with salicylaldehyde in the presence of a catalyst, such as concentrated sulfuric acid, in an ethanolic medium. This method was demonstrated in the synthesis of salicylaldehyde p-chlorophenylthiosemicarbazone, a related compound, showcasing a common approach to synthesizing salicylate derivatives (Muthu et al., 2015).
Molecular Structure Analysis
Detailed molecular structure analysis of salicylate derivatives has been conducted using various spectroscopic techniques, including FT-IR, Raman, NMR, and theoretical analyses such as Density Functional Theory (DFT). These studies provide insights into the vibrational frequencies, molecular geometry, and electronic properties of salicylate molecules. An example is the experimental and theoretical analysis of p-tert-butylphenyl salicylate, which highlights the importance of spectroscopic investigations in understanding the molecular structure of salicylate derivatives (Öztürk et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of salicylate derivatives are influenced by their functional groups. For instance, the hydrolysis and esterification reactions play a crucial role in modifying the chemical structure and properties of these compounds for various applications. The synthesis of ethyl salicylate using household chemicals demonstrates the chemical reactivity of salicylic acid, a precursor to many salicylate derivatives, including potentially p-Tolyl salicylate (Solomon et al., 1996).
Physical Properties Analysis
The physical properties of salicylate derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are determined by the molecular structure of the compound. While specific data on p-Tolyl salicylate is scarce, studies on related compounds can provide insights into the factors that influence the physical properties of salicylates.
Chemical Properties Analysis
The chemical properties of salicylate derivatives, including acidity, basicity, reactivity towards various reagents, and stability, are essential for understanding their behavior in chemical reactions and in different environments. The synthesis and characterization of salicylate-based polymers, for example, reveal how the chemical properties of salicylates can be tailored for specific applications (Jantas & Herczyńska, 2010).
Scientific Research Applications
Topical Delivery of Salicylates
- Scientific Field : Drug Delivery and Translational Research .
- Summary of Application : Salicylates, including salicylic acid and methyl salicylate, have a long history of use for pain relief. They are widely used in topical applications for their keratolytic and anti-inflammatory actions .
- Methods of Application : The review discusses both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .
- Results or Outcomes : The formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .
Pre-Harvest Treatment of Pomegranate
- Scientific Field : Plant Science .
- Summary of Application : Salicylic acid (SA), acetyl salicylic acid (ASA), and methyl salicylate (MeSa) are applied as a foliar spray to pomegranate to improve crop yield, fruit quality parameters, and bioactive compounds at harvest and during storage .
- Methods of Application : The salicylates were applied as a foliar spray to pomegranate trees. The best results were achieved with a 10 mM dose of the three assayed compounds .
- Results or Outcomes : The treatment led to a higher crop yield and improved quality parameters at harvest. These quality traits and the concentration of phenolics, anthocyanins, and ascorbic acid were maintained at higher levels in pomegranate fruit from treated trees than in controls during prolonged storage at 10°C .
Defense Hormone in Plants
- Scientific Field : Plant Science .
- Summary of Application : Salicylic acid (SA) is a major defense hormone in plants against a broad spectrum of pathogens and abiotic stresses .
- Methods of Application : SA is naturally produced in plants as a response to stress. It can also be applied externally to boost the plant’s defense mechanisms .
- Results or Outcomes : The application of SA can enhance the plant’s resistance to pathogens and abiotic stresses, improving overall plant health .
Dermatological Applications
- Scientific Field : Dermatology .
- Summary of Application : Salicylic acid is commonly used topically for its keratolytic, antibacterial, and photoprotective properties .
- Methods of Application : Salicylic acid is formulated into various topical products, including creams, lotions, and ointments. The formulation design targets the drug retention in and on the skin based on different indications .
- Results or Outcomes : Topical application of salicylic acid can help treat various skin conditions, including acne, psoriasis, and dandruff. It can also provide photoprotection for the skin .
Salicylic Acid-Solubilized Pluronic Solutions and Hydrogels
- Scientific Field : Drug Delivery and Translational Research .
- Summary of Application : Salicylic acid (SA) finds extensive applications in the treatment of rheumatic and skin diseases because of its analgesic, anti-inflammatory, and exfoliating properties. As it is lipophilic in nature, there is a need for appropriate delivery systems to harness these properties for different applications .
- Methods of Application : The study examined the suitability of Pluronic P123/F127 micellar systems as delivery media by investigating the structural, flow, and antimicrobial properties of P123/F127-SA solutions and hydrogels .
- Results or Outcomes : SA modulates the aggregation characteristics of these surfactant systems and brings about structural transitions in the Pluronic systems. SA-solubilized systems of both hydrophobic and hydrophilic Pluronics inhibit the growth of Gram-positive and Gram-negative bacteria with comparable MIC values .
Inhibition of CBP/p300 and Cancer Treatment
- Scientific Field : Cancer Research .
- Summary of Application : Salicylate and its derivative, diflunisal, have been found to inhibit CBP/p300, which is relied upon by some cancers, including a blood cancer, to grow .
- Methods of Application : The study involved laboratory tests to investigate the effect of salicylate and diflunisal on CBP/p300 .
- Results or Outcomes : Diflunisal was found to be even more effective at blocking p300 in laboratory tests, and it was shown to stop the growth of certain types of cancer .
Safety And Hazards
- Toxicity : While not highly toxic, caution should be exercised during handling.
- Irritant : It may cause skin and eye irritation.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on p-Tolyl salicylate continues to explore its potential applications, including:
- Cosmetics : Due to its pleasant odor and stability, it could be used in perfumes or skincare products.
- Pharmaceuticals : Investigate its anti-inflammatory properties and potential as a drug candidate.
- Materials Science : Explore its use in polymers or coatings.
properties
IUPAC Name |
(4-methylphenyl) 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKXJAXRJCLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047508 | |
Record name | Salicylic acid p-tolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl salicylate | |
CAS RN |
607-88-5 | |
Record name | p-Cresyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylphenyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, 4-methylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Salicylic acid p-tolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tolyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLPHENYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S7I019XJF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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